MurA-IN-4

Description

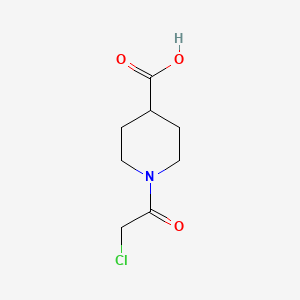

The exact mass of the compound N-Chloroacetylisonipecotic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloroacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c9-5-7(11)10-3-1-6(2-4-10)8(12)13/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQVHRULPWCLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365832 | |

| Record name | N-Chloroacetylisonipecotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318280-69-2 | |

| Record name | N-Chloroacetylisonipecotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroacetyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of MurA Inhibitors

A note on the specific compound "MurA-IN-4": Publicly available scientific literature lacks detailed studies on a compound specifically designated "this compound" (CAS Number: 318280-69-2), also known as N-Chloroacetylisonipecotic acid, in the context of MurA inhibition. While this chemical is available from various suppliers and is broadly described as a MurA inhibitor with antibacterial properties, in-depth data regarding its specific mechanism of action, enzyme kinetics, and cellular effects are not present in peer-reviewed publications. Therefore, this guide will provide a comprehensive overview of the mechanism of action for the broader class of MurA inhibitors, drawing on well-characterized examples to fulfill the core requirements of this technical document.

Introduction to MurA: A Key Target in Bacterial Cell Wall Synthesis

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the cytoplasm of both Gram-positive and Gram-negative bacteria. It catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall.[1][2] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic stress and maintaining its shape. The absence of a homologous enzyme in eukaryotes makes MurA an attractive and selective target for the development of novel antibacterial agents.[1][2]

The primary function of MurA is to transfer the enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction forms enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG), a key precursor for the synthesis of the bacterial cell wall. Disruption of this enzymatic step halts peptidoglycan synthesis, leading to a compromised cell wall, and ultimately, bacterial cell lysis and death.[1]

General Mechanisms of MurA Inhibition

MurA inhibitors can be broadly classified based on their mode of interaction with the enzyme. The two primary mechanisms are covalent and non-covalent inhibition.

-

Covalent Inhibition: This is the mechanism employed by the well-known antibiotic fosfomycin. Covalent inhibitors form a permanent, irreversible bond with a key amino acid residue in the active site of the MurA enzyme.[1] In the case of fosfomycin, it forms a covalent adduct with a cysteine residue (Cys115 in E. coli MurA), thereby permanently inactivating the enzyme.[1]

-

Non-covalent Inhibition: Many novel MurA inhibitors under development are non-covalent inhibitors. These molecules bind to the enzyme through weaker, reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Non-covalent inhibitors can be further categorized as:

-

Competitive Inhibitors: These inhibitors bind to the active site of MurA and directly compete with the natural substrates (UNAG or PEP).

-

Allosteric Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

Quantitative Data for Representative MurA Inhibitors

The following table summarizes key quantitative data for fosfomycin and other novel MurA inhibitors described in the scientific literature. This data is essential for comparing the potency and efficacy of different compounds.

| Compound Name/Identifier | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | MIC (µg/mL) | Bacterial Spectrum | Reference |

| Fosfomycin | Escherichia coli MurA | 8.8 | - | 4-32 | Broad-spectrum | [3] |

| RWJ-3981 | Escherichia coli MurA | 0.2-0.9 | - | 4-32 | Gram-positive | [3] |

| RWJ-140998 | Escherichia coli MurA | 0.2-0.9 | - | 4-32 | Gram-positive | [3] |

| RWJ-110192 | Escherichia coli MurA | 0.2-0.9 | - | 4-32 | Gram-positive | [3] |

| Diterpene Compound 4 | E. coli & S. aureus MurA | 2.8 - 3.4 | - | 1.9 - 7.8 | Gram-positive & Gram-negative | [4] |

Experimental Protocols: MurA Enzyme Inhibition Assay

The following is a generalized protocol for a continuous spectrophotometric assay to determine the inhibitory activity of a compound against the MurA enzyme. This assay measures the production of inorganic phosphate, a byproduct of the MurA-catalyzed reaction.

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

MES buffer (pH 6.0)

-

2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

-

Purine nucleoside phosphorylase (PNP)

-

Test inhibitor compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing MES buffer, MESG, and PNP.

-

Enzyme and Substrate Addition: Add the MurA enzyme, UNAG, and PEP to the reaction mixture.

-

Inhibitor Addition: Add the test inhibitor compound at various concentrations to the designated wells of the microplate. Include a control with no inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding PEP.

-

Spectrophotometric Measurement: Immediately begin monitoring the change in absorbance at 360 nm over time. The PNP enzyme converts the inorganic phosphate produced by the MurA reaction and MESG into ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine, which absorbs light at 360 nm.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MurA enzyme activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the peptidoglycan biosynthesis pathway and a general workflow for the discovery of MurA inhibitors.

Caption: The bacterial peptidoglycan biosynthesis pathway highlighting the inhibitory action of MurA inhibitors.

Caption: A generalized experimental workflow for the discovery and development of novel MurA inhibitors.

References

The Discovery and Synthesis of Novel MurA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. MurA, a UDP-N-acetylglucosamine enolpyruvyl transferase, is an essential enzyme in the initial committed step of bacterial peptidoglycan biosynthesis. Its absence in mammals makes it an attractive target for the development of new antibiotics. This technical guide provides an in-depth overview of the discovery and synthesis of various classes of MurA inhibitors, moving beyond the established fosfomycin to more recently identified compounds. While the specific compound "MurA-IN-4" is not documented in publicly available literature, this guide will focus on several well-characterized inhibitors, presenting their discovery, synthesis, and biological activity. This document includes detailed experimental protocols for key assays and visual representations of pertinent biological and experimental workflows to aid researchers in the field of antibacterial drug discovery.

Introduction: MurA as an Antibacterial Target

The bacterial cell wall is crucial for maintaining cell integrity and protecting against osmotic stress.[1] Peptidoglycan is a primary component of the cell wall, and its biosynthesis pathway is a validated target for many antibiotics.[1] The enzyme MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction is the first committed step in peptidoglycan synthesis.[1] MurA is highly conserved across a wide range of bacteria and is essential for their survival. The lack of a human homolog enhances its appeal as a target for selective antibacterial agents.

Fosfomycin is a clinically used antibiotic that irreversibly inhibits MurA by forming a covalent bond with a cysteine residue (Cys115) in the active site. However, the emergence of resistance to fosfomycin, through mechanisms such as target mutation, reduced uptake, and enzymatic inactivation, underscores the need for new MurA inhibitors with different modes of action.

Discovery of Novel MurA Inhibitors

The search for novel MurA inhibitors has employed various strategies, including high-throughput screening (HTS) of chemical libraries and in silico virtual screening. These efforts have led to the identification of several distinct chemical scaffolds that inhibit MurA activity. This section details the discovery and quantitative data for a selection of these inhibitors.

High-Throughput Screening Discoveries

A high-throughput screening of a chemical library led to the identification of three novel, non-covalent inhibitors of E. coli MurA: a cyclic disulfide (RWJ-3981), a purine analog (RWJ-140998), and a pyrazolopyrimidine (RWJ-110192).

Virtual Screening and Repurposing of FDA-Approved Drugs

An integrated computational and experimental approach, utilizing molecular docking-based virtual screening of over 1.4 million compounds, identified several potential MurA inhibitors. Subsequent experimental validation confirmed the antibacterial activity of a novel compound and two existing FDA-approved drugs.

Table 1: Quantitative Data for Selected MurA Inhibitors

| Compound Name/Class | Discovery Method | Target Organism | IC50 (µM) | MIC (µg/mL) |

| RWJ-3981 (Cyclic Disulfide) | High-Throughput Screening | E. coli MurA | 0.9 | 4-32 (S. aureus) |

| RWJ-140998 (Purine Analog) | High-Throughput Screening | E. coli MurA | 0.2 | 4-32 (S. aureus) |

| RWJ-110192 (Pyrazolopyrimidine) | High-Throughput Screening | E. coli MurA | 0.4 | 4-32 (S. aureus) |

| 2-Amino-5-bromobenzimidazole | Virtual Screening | L. innocua, E. coli | - | 500 |

| Albendazole | Virtual Screening | E. coli | - | 62.5 |

| Diflunisal | Virtual Screening | E. coli | - | 62.5 |

| Fosfomycin (Reference) | - | E. coli MurA | 8.8 | 4-32 (S. aureus) |

Synthesis of Novel MurA Inhibitors

The synthesis of novel chemical entities is a cornerstone of drug discovery. This section provides a representative synthesis protocol for a pyrazolo[1,5-a]pyrimidine derivative, a scaffold found in the MurA inhibitor RWJ-110192 and other biologically active molecules.

Representative Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the cyclocondensation of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. The following is a representative, two-step procedure.

Step 1: Synthesis of 4-(arylazo)-1H-pyrazole-3,5-diamines

-

A solution of an appropriate aryl diazonium salt is prepared.

-

This solution is added dropwise to a cooled solution of malononitrile in a suitable solvent, such as ethanol, in the presence of a base like sodium acetate.

-

The resulting intermediate is then cyclized by the addition of hydrazine hydrate and refluxing the mixture for several hours.[1]

-

The product, a 4-(arylazo)-1H-pyrazole-3,5-diamine, is isolated by filtration and purified by recrystallization.

Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine core

-

The synthesized 4-(arylazo)-1H-pyrazole-3,5-diamine is dissolved in ethanol.

-

A substituted chalcone (an α,β-unsaturated ketone) is added to the solution.[1]

-

A catalytic amount of a base, such as piperidine, is added, and the mixture is refluxed for several hours.[1]

-

Upon cooling, the pyrazolo[1,5-a]pyrimidine product precipitates and is collected by filtration.

-

Further purification can be achieved by column chromatography or recrystallization.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of potential drug candidates. This section provides methodologies for the MurA enzyme inhibition assay and the determination of minimum inhibitory concentration (MIC).

MurA Enzyme Inhibition Assay (Malachite Green Method)

This assay quantifies the activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

HEPES buffer (pH 7.8)

-

Triton X-114

-

Test compounds dissolved in DMSO

-

Malachite Green reagent

-

96-well microtiter plates

-

Incubator and microplate reader

Procedure:

-

Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 0.005% Triton X-114, 200 µM UNAG, and 100 µM PEP.

-

Add 2.5 µL of the test compound at various concentrations (or DMSO for control) to the wells of a 96-well plate.

-

To initiate the reaction, add 50 µL of the reaction mixture containing 200 nM of purified MurA enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the released phosphate by adding a malachite green-based colorimetric reagent.

-

After a short incubation at room temperature for color development, measure the absorbance at approximately 620-650 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition data against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.

Materials:

-

Test microorganism (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Test compounds serially diluted

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well containing the diluted compound with the standardized bacterial suspension.

-

Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizations

Diagrams illustrating key pathways and workflows can aid in the understanding of complex biological and experimental processes.

Caption: The MurA-catalyzed step in peptidoglycan biosynthesis.

Caption: A generalized workflow for the discovery of MurA inhibitors.

Caption: Logical relationship for a successful MurA-targeting antibiotic.

Conclusion

MurA remains a compelling and validated target for the development of novel antibacterial agents. The discovery of diverse chemical scaffolds, from cyclic disulfides to pyrazolopyrimidines, that inhibit MurA through mechanisms potentially different from fosfomycin, offers promising avenues for overcoming existing resistance. The integration of computational and experimental approaches continues to accelerate the identification of new lead compounds. The detailed protocols and workflows presented in this guide are intended to equip researchers with the fundamental tools and knowledge to contribute to this critical area of drug discovery, ultimately aiming to address the global challenge of antibiotic resistance.

References

The Target of MurA-IN-4: An In-Depth Technical Guide on the MurA Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the molecular target of the hypothetical inhibitor MurA-IN-4. MurA is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, making it a well-established and attractive target for the development of novel antibacterial agents. This document details the enzyme's function, the reaction it catalyzes, and the methodologies used to identify and characterize its inhibitors.

The MurA Enzyme: A Key Player in Bacterial Cell Wall Synthesis

The enzyme MurA, also known as UDP-N-acetylglucosamine enolpyruvyl transferase, catalyzes the first committed step in the cytoplasmic biosynthesis of peptidoglycan, a vital polymer that forms the bacterial cell wall.[1][2][3] This cell wall is critical for maintaining the structural integrity of the bacterial cell and protecting it from osmotic stress.[3][4] The absence of a homologous enzyme in mammals makes MurA an ideal target for selective antibacterial therapy.[1][5]

MurA is a conserved enzyme found in both Gram-positive and Gram-negative bacteria.[1] While Gram-negative bacteria typically possess a single copy of the murA gene, Gram-positive bacteria often have two copies.[1] The essential nature of this enzyme is underscored by the fact that its deletion is lethal to bacteria such as Escherichia coli and Streptococcus pneumoniae.[1]

The Enzymatic Reaction Catalyzed by MurA

MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1][6] This reaction yields UDP-N-acetylglucosamine enolpyruvate (UNAGEP) and inorganic phosphate (Pi).[5][6]

The reaction proceeds through a tetrahedral intermediate, and its mechanism has been well-characterized. The binding of the substrate UNAG induces a conformational change in the enzyme, shifting it from an "open" to a "closed" state, which is necessary for catalytic competence.[1]

Mechanism of Inhibition

While specific data for "this compound" is not publicly available, this guide will consider the established mechanisms of other known MurA inhibitors. The most well-known inhibitor of MurA is the natural antibiotic fosfomycin.[1][3][4][7][8]

Fosfomycin: This inhibitor acts by forming a covalent adduct with a cysteine residue (Cys115 in E. coli MurA) in the active site of the enzyme.[1][3] This irreversible inhibition blocks the binding of PEP and halts the peptidoglycan synthesis pathway. The inhibitory action of fosfomycin is enhanced by the presence of UNAG, which promotes the closed conformation of the enzyme.[1]

Other Non-covalent Inhibitors: Researchers have identified other classes of MurA inhibitors that act through non-covalent mechanisms. These compounds can be competitive inhibitors with respect to either UNAG or PEP.[8] Some inhibitors have been shown to bind at or near the fosfomycin binding site, while others may act by preventing the conformational change necessary for catalysis.[1][8] For instance, derivatives of 5-sulfonoxy-anthranilic acid have been identified as competitive inhibitors with respect to UNAG that obstruct the transition from the open to the closed enzyme form.[8]

Quantitative Data on MurA Inhibition

The following tables summarize the inhibitory activities of several known MurA inhibitors against E. coli MurA.

| Inhibitor | IC50 (µM) | Notes | Reference |

| RWJ-3981 | 0.2 - 0.9 | Pre-incubation with inhibitor, followed by addition of UNAG and PEP. | [1] |

| RWJ-140998 | 0.2 - 0.9 | Pre-incubation with inhibitor, followed by addition of UNAG and PEP. | [1] |

| RWJ-110192 | 0.2 - 0.9 | Pre-incubation with inhibitor, followed by addition of UNAG and PEP. | [1] |

| Fosfomycin | 8.8 | Pre-incubation with inhibitor, followed by addition of UNAG and PEP. | [1] |

| Compound 7 (pyrrolidinedione) | 5 | Equipotent to fosfomycin under the assay conditions. | [5] |

| T6361 | Kᵢ = 16 | Competitive inhibitor with respect to UNAG. | [8] |

| T6362 | Kᵢ = 16 | Competitive inhibitor with respect to UNAG. | [8] |

Experimental Protocols

MurA Activity Assay (Malachite Green Assay)

This assay quantifies the activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.

Principle: The released Pi reacts with malachite green and molybdate to form a colored complex that can be measured spectrophotometrically at approximately 650 nm.[1][5][6][9]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), MurA enzyme (e.g., 100 nM), and the inhibitor to be tested.[1]

-

Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 10 minutes) at room temperature.[1]

-

Initiation of Reaction: Start the reaction by adding the substrates, phosphoenolpyruvate (PEP, e.g., 20 µM) and UDP-N-acetylglucosamine (UNAG, e.g., 75 µM).[1]

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).[1][10]

-

Termination and Detection: Stop the reaction and add the malachite green reagent.

-

Measurement: Measure the absorbance at 650 nm using a spectrophotometer or plate reader.

-

Data Analysis: The concentration of released Pi is determined from a standard curve. The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

Mass Spectrometry for Covalent Adduct Analysis

This method is used to determine if an inhibitor binds covalently to the MurA enzyme, as is the case with fosfomycin.

Protocol:

-

Incubation: Incubate the MurA enzyme with the inhibitor under appropriate conditions.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Search for a mass shift in the peptide containing the active site cysteine (Cys115) corresponding to the molecular weight of the inhibitor. The absence of such a shift suggests non-covalent binding.[1]

Visualizations

Caption: The initial cytoplasmic steps of the peptidoglycan biosynthesis pathway, highlighting the role of MurA.

Caption: A generalized workflow for determining the inhibitory activity of a compound against the MurA enzyme.

References

- 1. journals.asm.org [journals.asm.org]

- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]

- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mobitec.com [mobitec.com]

- 7. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel inhibitor that suspends the induced fit mechanism of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial MurA assay kits [profoldin.com]

- 10. researchgate.net [researchgate.net]

MurA-IN-4: A Novel Inhibitor of Bacterial Cell Wall Synthesis

Disclaimer: Information on a specific compound designated "MurA-IN-4" is not publicly available. This technical guide utilizes data and methodologies from published research on a representative novel MurA inhibitor, RWJ-3981, to illustrate the core principles and experimental approaches for the characterization of new MurA inhibitors.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibiotics with unique mechanisms of action.[1][2] The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a highly attractive target for antibiotic development.[1][3] MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall that is absent in humans.[1][4][5][6] Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell death.[1] This guide provides an in-depth overview of a novel, non-covalent inhibitor of MurA, exemplified by the compound RWJ-3981, and details the experimental protocols for its characterization.

Mechanism of Action

This compound (represented by RWJ-3981) is a potent inhibitor of the Escherichia coli MurA enzyme. Unlike the well-known MurA inhibitor fosfomycin, which forms a covalent bond with a cysteine residue in the active site, this compound exhibits a non-covalent mode of inhibition.[4][5] Evidence suggests that these novel inhibitors bind tightly to the MurA enzyme at or near the fosfomycin binding site.[4][5] The inhibitory activity of this compound is significantly enhanced by the presence of the MurA substrate, UDP-N-acetylglucosamine (UNAG), indicating that the inhibitor may preferentially bind to the enzyme-substrate complex.[4][5]

Signaling Pathway

The following diagram illustrates the role of MurA in the initial stage of peptidoglycan biosynthesis.

References

- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

- 2. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]

- 3. ICI Journals Master List [journals.indexcopernicus.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]

A Technical Guide to the Antibacterial Spectrum of Activity of MurA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum of activity of MurA inhibitors, a promising class of antibacterial agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibiotics. This document outlines their mechanism of action, summarizes their antibacterial activity, and details the experimental protocols used for their evaluation.

Introduction to MurA Inhibitors

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key player in the initial cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1][2] This pathway is essential for the integrity of the bacterial cell wall, making MurA a prime target for the development of new antibacterial drugs.[1][2] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[2] Because this enzyme is crucial for bacterial survival and absent in mammalian cells, inhibitors of MurA can offer selective antibacterial activity.[1]

The most well-known MurA inhibitor is fosfomycin, a broad-spectrum antibiotic that acts by irreversibly alkylating a cysteine residue (Cys115) in the active site of the MurA enzyme.[1][2] However, the emergence of fosfomycin resistance, often through mutations in this active site, necessitates the discovery of novel MurA inhibitors with different modes of action.[3][4]

Mechanism of Action of MurA Inhibitors

MurA inhibitors exert their antibacterial effect by disrupting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This disruption ultimately leads to cell lysis and bacterial death.[1] The general mechanism is the inhibition of the MurA enzyme, which blocks the production of UDP-N-acetylmuramic acid, a key precursor for peptidoglycan assembly.[1]

Below is a diagram illustrating the inhibition of the peptidoglycan biosynthesis pathway by MurA inhibitors.

Caption: Inhibition of the MurA enzyme by a MurA inhibitor disrupts peptidoglycan synthesis, leading to cell lysis.

Antibacterial Spectrum of Activity

The antibacterial spectrum of MurA inhibitors can vary, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while others may have a more limited range.[1] The following table summarizes the minimum inhibitory concentrations (MICs) for several investigational MurA inhibitors against a panel of bacterial strains.

| Compound | Staphylococcus aureus | Enterococcus faecalis | Enterococcus faecium | Escherichia coli (LPS-deficient) | Reference |

| RWJ-3981 | 4 - 32 µg/mL | 4 - 32 µg/mL | 4 - 32 µg/mL | ~4 - 32 µg/mL | [5] |

| RWJ-140998 | 4 - 32 µg/mL | 4 - 32 µg/mL | 4 - 32 µg/mL | > 32 µg/mL | [5] |

| RWJ-110192 | 4 - 32 µg/mL | 4 - 32 µg/mL | 4 - 32 µg/mL | > 32 µg/mL | [5] |

| Fosfomycin | 4 - 32 µg/mL | 4 - 32 µg/mL | 4 - 32 µg/mL | ~4 - 32 µg/mL | [5] |

| 2-Amino-5-bromobenzimidazole (S17) | Not Tested | Not Tested | Not Tested | 0.5 mg/mL | [6] |

| 2-[4-(dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide (C1) | Not Tested | Not Tested | Not Tested | No effect | [6] |

| Albendazole (S4) | Not Tested | Not Tested | Not Tested | 0.0625 mg/mL | [6] |

| Diflunisal (S8) | Not Tested | Not Tested | Not Tested | 0.0625 mg/mL | [6] |

Note: The activity of some compounds against wild-type E. coli was not specified in the provided reference, hence the use of an LPS-deficient strain.

Experimental Protocols

The evaluation of MurA inhibitors involves a series of in vitro assays to determine their enzymatic inhibition and antibacterial activity.

A common method to assess the inhibitory effect of compounds on the MurA enzyme is a biochemical assay that measures the formation of inorganic phosphate, a product of the enzymatic reaction.

-

Principle: The assay quantifies the amount of phosphate released during the MurA-catalyzed reaction. A reduction in phosphate production in the presence of a test compound indicates inhibition of the enzyme.

-

Reagents:

-

Purified MurA enzyme

-

Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)

-

Assay buffer (e.g., Tris-HCl)

-

Malachite green reagent for phosphate detection

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

The MurA enzyme is pre-incubated with the test compound for a specified period.

-

The enzymatic reaction is initiated by the addition of the substrates UNAG and PEP.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the malachite green reagent is added to detect the released inorganic phosphate.

-

The absorbance is measured at a specific wavelength to quantify the phosphate concentration.

-

The 50% inhibitory concentration (IC50) is determined by testing a range of compound concentrations.[5]

-

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[7][8]

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits bacterial growth is the MIC.

-

Materials:

-

96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

Standardized microbial inoculum (e.g., adjusted to 0.5 McFarland standard)

-

-

Procedure:

-

Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a 96-well plate.[7]

-

Each well is inoculated with a standardized bacterial suspension.[7]

-

Positive (no compound) and negative (no bacteria) control wells are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

-

Below is a diagram of the experimental workflow for screening and characterizing MurA inhibitors.

Caption: A typical workflow for the discovery and characterization of novel MurA inhibitors.

Conclusion

MurA inhibitors represent a promising class of antibacterial agents with the potential to address the growing challenge of antibiotic resistance. By targeting an essential and conserved bacterial enzyme, these compounds can exhibit potent and broad-spectrum activity. The continued exploration of novel MurA inhibitors, coupled with detailed characterization of their antibacterial spectrum and mechanism of action, is crucial for the development of the next generation of antibiotics.

References

- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

- 2. ICI Journals Master List [journals.indexcopernicus.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

An In-depth Technical Guide to MurA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "MurA-IN-4" did not yield any publicly available information. This guide therefore provides a broader overview of MurA inhibitors, drawing upon established research in the field to deliver a comprehensive technical resource for professionals in drug development.

Introduction: MurA as a Prime Antibacterial Target

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial player in the initial cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1][2][3] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.[2][4] The absence of a homologous enzyme in mammals makes MurA an attractive and selective target for the development of novel antibacterial agents.[5] By inhibiting MurA, the synthesis of the cell wall is disrupted, ultimately leading to bacterial cell death.[2] This makes MurA inhibitors a promising avenue of research, especially in the face of rising antibiotic resistance.

MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[5][6] This reaction is the first committed step in the biosynthesis of peptidoglycan.[5] The well-known antibiotic fosfomycin is a classic example of a MurA inhibitor, which acts by covalently modifying a cysteine residue in the active site of the enzyme.[2][5]

Chemical Structures and Properties of Selected MurA Inhibitors

While "this compound" remains unidentified, research has revealed a variety of chemical scaffolds that exhibit MurA inhibitory activity. These range from natural products to synthetically derived molecules. This section details the structures and known properties of several notable examples.

Fosfomycin: An epoxide natural product, fosfomycin is a clinically used antibiotic that irreversibly inhibits MurA.[2] Its simple structure and low molecular weight contribute to its ability to enter bacterial cells.

Pyrrolidinediones: A class of compounds that have been identified as potent inhibitors of MurA.[7] Their mechanism is being explored, with some showing reversible and others irreversible inhibition.[7]

Flavonoids: Natural polyphenolic compounds found in plants that have been shown to inhibit MurA.[8][9] Their mechanism is often associated with their antioxidant and metal-chelating properties.

Other Identified Inhibitors: High-throughput screening and computational methods have identified several other classes of MurA inhibitors, including cyclic disulfides, purine analogs, and pyrazolopyrimidines.[5]

Below is a table summarizing the key chemical properties of these inhibitor classes.

| Inhibitor Class | General Structure/Example | Key Chemical Features | Molecular Formula (Example) | Molecular Weight (Example) | SMILES (Example - Fosfomycin) |

| Fosfomycin | Epoxy phosphonate | Highly strained epoxide ring, phosphonate group | C₃H₇O₄P | 138.06 g/mol | C[C@H]1O[C@H]1P(=O)(O)O |

| Pyrrolidinediones | Substituted pyrrolidine-2,4-dione | A five-membered lactam ring with two carbonyl groups | Varies with substitution | Varies with substitution | Varies with substitution |

| Flavonoids | Phenyl-substituted chromen-4-one | A C6-C3-C6 backbone with varying hydroxylation and glycosylation patterns | Varies with specific flavonoid | Varies with specific flavonoid | Varies with specific flavonoid |

| Cyclic Disulfides | e.g., RWJ-3981 | A disulfide bond within a cyclic structure | Varies | Varies | Varies |

| Purine Analogs | e.g., RWJ-140998 | A scaffold resembling the natural purine bases | Varies | Varies | Varies |

| Pyrazolopyrimidines | e.g., RWJ-110192 | A fused pyrazole and pyrimidine ring system | Varies | Varies | Varies |

Quantitative Data on MurA Inhibitory and Antibacterial Activity

The efficacy of MurA inhibitors is quantified through biochemical and microbiological assays. The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of the MurA enzyme by 50%. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following table summarizes publicly available data for selected MurA inhibitors.

| Inhibitor | Target Organism/Enzyme | IC50 (µM) | MIC (µg/mL) | Bacterial Strain(s) Tested |

| Fosfomycin | Escherichia coli MurA | 8.8[5] | 4-32[5] | Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium[5] |

| RWJ-3981 | Escherichia coli MurA | 0.2-0.9[5] | 4-32[5] | Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium[5] |

| RWJ-140998 | Escherichia coli MurA | 0.2-0.9[5] | 4-32[5] | Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium[5] |

| RWJ-110192 | Escherichia coli MurA | 0.2-0.9[5] | 4-32[5] | Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium[5] |

| Ampelopsin (a flavonoid) | Escherichia coli MurA | 0.48[9] | Not Reported | Not Reported |

| Compound 46 (a pyrrolidinedione) | Escherichia coli MurA | 4.5[7] | Not Reported | Not Reported |

| 2-Amino-5-bromobenzimidazole (S17) | Not specified | Not Reported | 500[10][11] | Listeria innocua, Escherichia coli[10][11] |

| Albendazole (S4) | Not specified | Not Reported | 62.5[10][11] | Escherichia coli[10][11] |

| Diflunisal (S8) | Not specified | Not Reported | 62.5[10][11] | Escherichia coli[10][11] |

Experimental Protocols

MurA Inhibition Assay (Malachite Green Assay)

This colorimetric assay is commonly used to determine the inhibitory activity of compounds against MurA by quantifying the amount of inorganic phosphate released during the enzymatic reaction.[6][9][12]

Principle: The MurA-catalyzed reaction of UNAG and PEP produces UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically at approximately 650 nm.

Detailed Methodology: [9]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.8.

-

Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP) are prepared as concentrated stock solutions in the assay buffer.

-

Enzyme: Purified MurA enzyme is diluted to the desired concentration in the assay buffer.

-

Inhibitor: Test compounds are dissolved in DMSO to create stock solutions.

-

Detection Reagent: A commercially available malachite green-based phosphate detection reagent.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the following in order:

-

Assay Buffer

-

UNAG solution (final concentration typically 100-200 µM)

-

Test inhibitor at various concentrations (or DMSO for control)

-

MurA enzyme solution (final concentration typically in the nM range)

-

-

Incubate the mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the PEP solution (final concentration typically 100 µM).

-

Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at the same temperature.

-

Stop the reaction by adding the malachite green detection reagent.

-

After a short incubation period for color development (e.g., 5-15 minutes), measure the absorbance at ~650 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the control (DMSO) wells.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Detailed Methodology: [10]

-

Materials:

-

Bacterial strain of interest.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

-

96-well microtiter plates.

-

Test compound stock solution.

-

Positive control antibiotic.

-

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a McFarland standard (typically 0.5), which corresponds to a known bacterial concentration.

-

Prepare serial two-fold dilutions of the test compound in the growth medium directly in the wells of the 96-well plate.

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Visualizations

Signaling Pathway: Peptidoglycan Biosynthesis

The following diagram illustrates the initial cytoplasmic steps of peptidoglycan biosynthesis, highlighting the critical role of the MurA enzyme.

Caption: Cytoplasmic stages of peptidoglycan precursor synthesis.

Experimental Workflow: Screening for MurA Inhibitors

The diagram below outlines a typical workflow for the discovery and initial characterization of novel MurA inhibitors.

Caption: A general workflow for the identification of MurA inhibitors.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

- 3. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 肽聚糖結構與生物合成 [sigmaaldrich.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Bacterial MurA assay kits [profoldin.com]

- 7. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mobitec.com [mobitec.com]

The Central Role of MurA in Bacterial Peptidoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA, stands as a critical gatekeeper in the intricate process of bacterial cell wall biosynthesis. Its essential role in the initial committed step of peptidoglycan synthesis, a structure vital for bacterial integrity and survival but absent in eukaryotes, positions MurA as a prime target for the development of novel antibacterial agents. This technical guide provides an in-depth exploration of MurA's function, the pathway it initiates, and the methodologies employed to study this key enzyme.

The Peptidoglycan Biosynthesis Pathway and the Pivotal Role of MurA

Peptidoglycan, a heteropolymer of sugars and amino acids, forms a mesh-like layer outside the bacterial cytoplasmic membrane, providing structural support and protection against osmotic lysis. The biosynthesis of this essential polymer is a multi-stage process that begins in the cytoplasm. MurA catalyzes the first committed step in this pathway: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1][2] This reaction forms UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) and inorganic phosphate.[3][4] The formation of EP-UNAG is the foundational step for the subsequent synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) by the enzyme MurB, which is then further elaborated by a series of Mur ligases (MurC-F) to generate the pentapeptide precursor of peptidoglycan.[5]

The indispensability of MurA for bacterial viability has been experimentally confirmed; in Escherichia coli, the gene encoding MurA (murA, formerly murZ) is essential for growth.[6] This essentiality, coupled with its conservation across a broad spectrum of pathogenic bacteria and the lack of a human homologue, underscores its attractiveness as an antibacterial drug target.[7][8]

Quantitative Analysis of MurA Inhibition

The development of MurA inhibitors is a key strategy in the pursuit of new antibiotics. A variety of compounds have been identified that target MurA, with their efficacy typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of known MurA inhibitors, providing a comparative view of their potencies.

| Inhibitor | Target Organism | IC50 (µM) | Notes | Reference |

| Fosfomycin | Escherichia coli | 8.8 | Covalent inhibitor, acts as a PEP analog.[9] | [9] |

| RWJ-3981 | Escherichia coli | 0.2 - 0.9 | Cyclic disulfide. | [9] |

| RWJ-110192 | Escherichia coli | 0.2 - 0.9 | Pyrazolopyrimidine. | [9] |

| RWJ-140998 | Escherichia coli | 0.2 - 0.9 | Purine derivative. | [9] |

| Pyrrolidinedione 7 | Escherichia coli | 5 | Aryl-substituted pyrrolidinedione. | [7] |

| Pyrrolidinedione 46 | Escherichia coli | 4.5 | Aryl-substituted pyrrolidinedione. | [7] |

| Ampelopsin (Flavonoid) | Escherichia coli | 0.48 | Time-dependent inhibitor. | [6] |

| Diterpene 1 | Escherichia coli | 2.8 | Natural product inhibitor. | [10] |

| Diterpene 1 | Staphylococcus aureus | 1.1 | Natural product inhibitor. | [10] |

| Diterpene 4 | Escherichia coli | 2.8 | Natural product inhibitor. | [10] |

| Diterpene 4 | Staphylococcus aureus | 3.4 | Natural product inhibitor. | [10] |

| Diterpene 6 | Escherichia coli | < 5 | Natural product inhibitor. | [10] |

| Chloroacetamide fragment 7 | Escherichia coli | 13 ± 2.7 | Covalent fragment-based inhibitor. | [5] |

Experimental Protocols

MurA Enzyme Activity Assay (Malachite Green-Based)

This assay quantifies MurA activity by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction. The released phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.[11][12][13]

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.8)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

-

96-well or 384-well microplates

-

Spectrophotometer capable of reading absorbance at ~650 nm

Procedure:

-

Reagent Preparation:

-

Reaction Setup:

-

In a microplate well, combine the assay buffer, UNAG, and the test inhibitor (dissolved in a suitable solvent like DMSO) or solvent control.

-

To initiate the reaction, add the MurA enzyme to the mixture.

-

Finally, add PEP to start the enzymatic reaction. The final reaction volume will depend on the plate format (e.g., 30-60 µL for a 96-well plate).[11]

-

-

Incubation:

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[11] The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Measurement:

-

Measure the absorbance of the colored complex at approximately 650 nm using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.

-

Calculate the enzyme activity and, for inhibition studies, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]

-

X-ray Crystallography of MurA

Determining the three-dimensional structure of MurA, both alone and in complex with substrates or inhibitors, is crucial for understanding its mechanism and for structure-based drug design.[1][17]

Materials:

-

Highly purified and concentrated MurA protein (e.g., >10 mg/mL)

-

Crystallization screens (commercially available or custom-made)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Microscopes for crystal visualization

-

Cryoprotectant solutions

-

Synchrotron X-ray source and detector

Procedure:

-

Protein Purification and Preparation:

-

Express and purify the MurA protein to a high degree of homogeneity (>95%).

-

Concentrate the protein to a suitable concentration for crystallization trials (typically 5-20 mg/mL).

-

If studying a complex, incubate the protein with a molar excess of the substrate (e.g., UNAG) and/or inhibitor (e.g., fosfomycin) prior to crystallization.[1]

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[3][18]

-

Mix a small volume of the protein solution with an equal volume of a reservoir solution from a crystallization screen.

-

Equilibrate the drop against a larger volume of the reservoir solution.

-

Incubate the plates at a constant temperature and monitor for crystal growth over time.

-

-

Crystal Optimization and Harvesting:

-

Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain larger, well-diffracting crystals.

-

Carefully harvest the crystals from the drop using a cryo-loop.

-

-

Cryo-protection and Data Collection:

-

Soak the crystal in a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystal in liquid nitrogen.

-

Mount the frozen crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using methods such as molecular replacement.

-

Build an atomic model of the MurA protein into the resulting electron density map.

-

Refine the model against the experimental data to obtain a high-resolution three-dimensional structure.

-

Visualizing Key Processes

Peptidoglycan Biosynthesis Pathway (Cytoplasmic Stages)

The following diagram illustrates the initial cytoplasmic steps of peptidoglycan synthesis, highlighting the central role of MurA.

Caption: Cytoplasmic stages of peptidoglycan precursor synthesis.

Experimental Workflow for MurA Inhibitor Screening

The diagram below outlines a typical workflow for identifying and characterizing inhibitors of the MurA enzyme.

Caption: Workflow for the discovery and development of MurA inhibitors.

Conclusion

MurA represents a linchpin in the biosynthesis of the bacterial cell wall, making it an exceptionally valuable target for the development of novel antibacterial therapeutics. A thorough understanding of its enzymatic function, the pathway it initiates, and the experimental methodologies used to probe its activity and inhibition is paramount for researchers and drug development professionals. The continued exploration of MurA's structure and mechanism, facilitated by the techniques outlined in this guide, will undoubtedly pave the way for the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]

- 6. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mobitec.com [mobitec.com]

- 12. Bacterial MurA assay kits [profoldin.com]

- 13. eubopen.org [eubopen.org]

- 14. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. courses.edx.org [courses.edx.org]

- 17. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 18. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

An In-depth Technical Guide to the Evaluation of MurA Inhibitors for Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the evaluation of MurA inhibitors, with a focus on their differential activity against gram-positive and gram-negative bacteria. The information presented herein is synthesized from publicly available research on various MurA inhibitors and serves as a framework for the investigation of novel compounds such as MurA-IN-4.

Introduction to MurA as an Antibacterial Target

The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making its biosynthesis an attractive target for antibiotic development.[1][2][3] The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[4][5][6] MurA transfers the enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[7][8] Due to its essential role in bacterial survival and its absence in mammals, MurA is a highly validated target for the development of broad-spectrum antibiotics.[6][9] The well-known antibiotic fosfomycin is a clinically used MurA inhibitor that covalently binds to a cysteine residue in the active site of the enzyme.[4][5] However, the emergence of resistance to fosfomycin necessitates the discovery of novel MurA inhibitors with different modes of action.[1]

Peptidoglycan Biosynthesis Pathway and the Role of MurA

The synthesis of peptidoglycan is a complex process that can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages.[8] MurA functions in the initial cytoplasmic stage. The pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc or UNAG) and phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine-enolpyruvate (UNAGEP) and inorganic phosphate, a reaction catalyzed by MurA.[7][8] This is the first irreversible step in this essential pathway. Subsequent enzymatic reactions catalyzed by MurB, MurC, MurD, MurE, and MurF lead to the formation of the UDP-MurNAc-pentapeptide precursor, which is then transported across the cell membrane for incorporation into the growing peptidoglycan layer.[8]

Caption: The role of MurA in the peptidoglycan biosynthesis pathway and its inhibition by this compound.

Quantitative Data on MurA Inhibitor Activity

The following tables summarize the inhibitory activities of various reported MurA inhibitors against the MurA enzyme and their antibacterial efficacy against representative gram-positive and gram-negative bacteria. This data is provided as a reference for the type of information required to evaluate a novel inhibitor like this compound.

Table 1: In Vitro MurA Enzyme Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| RWJ-3981 | E. coli MurA | 0.9 | [5] |

| RWJ-110192 | E. coli MurA | 0.2 | [5] |

| RWJ-140998 | E. coli MurA | 0.4 | [5] |

| Fosfomycin | E. coli MurA | 8.8 | [5] |

| Diterpene 4 | E. coli MurA | 2.8 | [3] |

| Diterpene 4 | S. aureus MurA | 3.4 | [3] |

| Ampelopsin (Flavonoid) | E. coli MurA | 0.48 | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of MurA Inhibitors

| Compound ID | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

| RWJ-3981 | Staphylococcus aureus | 4-8 | Escherichia coli | >128 | [5] |

| RWJ-110192 | Staphylococcus aureus | 4-8 | Escherichia coli | >128 | [5] |

| RWJ-140998 | Staphylococcus aureus | 16-32 | Escherichia coli | >128 | [5] |

| Diterpene 4 | Staphylococcus aureus (MSSA & MRSA) | 1.9-7.8 | Escherichia coli (in combination with polymyxin B) | Not specified | [3] |

| Flavonoids (various) | Staphylococcus aureus ATCC 29213 | >128 | Escherichia coli ATCC 25922 | >128 | [2] |

Detailed Experimental Protocols

MurA Inhibition Assay (Malachite Green Method)

This assay quantifies the inorganic phosphate released during the MurA-catalyzed reaction.

Materials:

-

Purified MurA enzyme (e.g., from E. coli or S. aureus)

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Assay Buffer: 50 mM HEPES, pH 7.8

-

Malachite Green Reagent

-

384-well or 96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, UNAG, and the purified MurA enzyme.

-

Add the test inhibitor at various concentrations to the wells of the microplate. Include a positive control (e.g., fosfomycin) and a negative control (DMSO vehicle).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding PEP to all wells.

-

Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

After a short incubation period (e.g., 5 minutes) for color development, measure the absorbance at approximately 625-650 nm.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][3]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test inhibitor (e.g., this compound)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test inhibitor in CAMHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted inhibitor.

-

Include a growth control well (bacteria in broth without inhibitor) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the inhibitor at which there is no visible bacterial growth (turbidity).[2][10][11]

Mandatory Visualizations

Signaling Pathway: Peptidoglycan Precursor Synthesis

Caption: Cytoplasmic steps of peptidoglycan precursor synthesis highlighting the action of MurA.

Experimental Workflow for MurA Inhibitor Evaluation

Caption: A logical workflow for the evaluation of a novel MurA inhibitor.

Conclusion

The enzyme MurA remains a compelling target for the discovery of new antibacterial agents. A systematic evaluation of novel inhibitors, such as the hypothetical this compound, requires a multi-faceted approach encompassing enzymatic assays, determination of antibacterial activity against a panel of clinically relevant gram-positive and gram-negative bacteria, and subsequent mechanism of action studies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance their programs in the quest for new antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idexx.com [idexx.com]

Preliminary In Vitro Evaluation of Novel MurA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of three novel inhibitors targeting the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme from Escherichia coli. The data and protocols presented herein are based on the findings reported for the compounds RWJ-3981, RWJ-110192, and RWJ-140998, offering a framework for the assessment of new chemical entities targeting this essential bacterial enzyme.

Data Presentation: In Vitro Inhibitory Activity

The in vitro activities of the MurA inhibitors were assessed through enzymatic and antibacterial assays. The following tables summarize the key quantitative data obtained for the three representative compounds.

Table 1: MurA Enzyme Inhibition Data

The half-maximal inhibitory concentrations (IC50s) for the MurA inhibitors were determined against the E. coli MurA enzyme. The known MurA inhibitor, fosfomycin, was used as a comparator. The results demonstrate that all three novel compounds exhibit potent inhibition of the MurA enzyme, with IC50 values in the sub-micromolar range, significantly lower than that of fosfomycin[1][2]. The presence of the MurA substrate, UDP-N-acetylglucosamine (UNAG), during preincubation with the inhibitors led to a notable decrease in their IC50 values[1].

| Compound | IC50 (µM) |

| RWJ-3981 | 0.2 - 0.9 |

| RWJ-110192 | 0.2 - 0.9 |

| RWJ-140998 | 0.2 - 0.9 |

| Fosfomycin | 8.8 |

Table 2: Antibacterial Activity (MIC)

The minimum inhibitory concentrations (MICs) of the MurA inhibitors were determined against various bacterial strains to assess their whole-cell antibacterial activity. The compounds displayed modest activity against Gram-positive bacteria[1].

| Compound | Staphylococcus aureus MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) | Enterococcus faecium MIC (µg/mL) |

| RWJ-3981 | 4 - 32 | 4 - 32 | 4 - 32 |

| RWJ-110192 | 4 - 32 | 4 - 32 | 4 - 32 |

| RWJ-140998 | 4 - 32 | 4 - 32 | 4 - 32 |

It is important to note that further investigations into the mechanism of action revealed that the antibacterial activity of these compounds may not be solely due to MurA inhibition, as they were observed to inhibit DNA, RNA, and protein synthesis in addition to peptidoglycan synthesis[1].

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for the evaluation of MurA inhibitors.

MurA Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MurA by measuring the amount of inorganic phosphate (Pi) released during the reaction. The malachite green colorimetric method is a common and reliable approach for this purpose[3][4].

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

Test compounds dissolved in DMSO

-

Assay Buffer: 50 mM HEPES, pH 7.8

-

Triton X-114 (0.005%)

-

Malachite green reagent

-

96-well or 384-well plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In a microtiter plate, prepare the reaction mixture containing:

-

50 mM HEPES, pH 7.8

-

0.005% Triton X-114

-

200 µM UNAG

-

100 µM PEP

-

200-250 nM purified MurA enzyme

-

-

Inhibitor Addition: Add 2.5 µL of each test compound dilution to the reaction mixture in duplicate. For control wells, add DMSO without the compound.

-

Preincubation (Optional but Recommended): For time-dependent inhibition studies, preincubate the MurA enzyme with the test compounds and UNAG for a defined period (e.g., 10-30 minutes) at 37°C before initiating the reaction by adding PEP[3][4].

-

Reaction Initiation and Incubation: Start the enzymatic reaction by adding PEP (if not already present) and incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Phosphate Detection: Stop the reaction and add the malachite green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during the reaction[3][4].

-

Absorbance Measurement: After a short incubation period, measure the absorbance of the colored complex using a spectrophotometer at a wavelength of approximately 650 nm.

-

Data Analysis: Calculate the percentage of MurA inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity (Broth Microdilution MIC Assay)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism[5][6].

Materials:

-

Bacterial strains (e.g., S. aureus, E. faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Test compounds dissolved in a suitable solvent

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria[5].

Visualizations

The following diagrams illustrate the MurA enzymatic pathway and a general workflow for the in vitro evaluation of MurA inhibitors.

References

- 1. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

MurA-IN-4: An In-Depth Technical Guide on a Novel MurA Inhibitor

Notice to the Reader: As of late 2025, detailed peer-reviewed scientific literature, including comprehensive data on the efficacy against multi-drug-resistant (MDR) strains, specific experimental protocols, and in-depth mechanistic studies for the compound designated as MurA-IN-4 , is not publicly available. Commercial suppliers list this compound as a MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) inhibitor with antibacterial activity, indicating its role in the disruption of bacterial cell wall synthesis. However, without access to primary research publications or patents, a comprehensive technical guide that meets the specified core requirements for quantitative data, detailed protocols, and specific pathway visualizations cannot be constructed.